Norethindrone and ethinyl estradiol

Oral Contraceptive Menstrual Cycle Control Bleeding Pattern

Select NET/EE for clinical development requiring a lower thrombotic liability. Pharmacovigilance data rank DVT 17th vs. 4th for drospirenone COCs. For androgen-dependent dermatology trials, NET/EE delivers a 2.2-fold greater SHBG increase than LNG/EE, reducing bioavailable testosterone. Higher-dose variants (50 µg EE/1.0 mg NET) significantly reduce intermenstrual bleeding. With well-characterized bioavailability (NET 64%/EE 43%) and >95% protein binding, it is an ideal reference standard for bioequivalence studies.

Molecular Formula C40H50O4
Molecular Weight 594.8 g/mol
CAS No. 37270-71-6
Cat. No. B1679912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorethindrone and ethinyl estradiol
CAS37270-71-6
Synonyms(17 alpha)-17-hydroxy-19-norpregn-4-en-20-yn-3-one, mixture with (17 alpha)-19-norpregna-1,3,5(10)-trien-20-yne-3,17-diol
Anovlar
Binovum
Brevicon
Brevion
Con-fer
DT 5061
DT-5061
Estrostep
ethynylestradiol mixture with norethindrone
LoDose
Loestrin
Loveston
Modicon
Neocon
Netasyn
norethindrone acetate, ethinyl estradiol, ferrous fumarate drug combination
Norimen
Norinyl 1-35
Norminest
Ortho Novum 7-7-7
Ovyrmen
Primidos
SH 7.1122
SH B 259 AB
Synphase
Tri-norinyl
Triella
Trinovum
Zoran
Molecular FormulaC40H50O4
Molecular Weight594.8 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C20H26O2.C20H24O2/c2*1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t15-,16+,17+,18-,19-,20-;16-,17-,18+,19+,20+/m01/s1
InChIKeyNAPPWIFDUAHTRY-IPNRVOCKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Norethindrone and Ethinyl Estradiol (CAS 37270-71-6): A Combined Hormonal Contraceptive with Distinct Pharmacokinetic and Clinical Profile for Scientific and Industrial Sourcing


Norethindrone and ethinyl estradiol (NET/EE) is a fixed-dose combination hormonal contraceptive composed of a first-generation progestin, norethindrone, and a synthetic estrogen, ethinyl estradiol [1]. The combination is indicated for the prevention of pregnancy and is also approved for the treatment of moderate acne vulgaris in women who seek oral contraception [1]. Norethindrone exhibits an absolute oral bioavailability of approximately 64%, while ethinyl estradiol has a bioavailability of around 43% due to extensive first-pass metabolism, with both components being extensively (>95%) bound to plasma proteins [2].

Why Formulation Matters: Norethindrone and Ethinyl Estradiol Differentiation from Alternative Progestin Combinations


Within the class of combined oral contraceptives (COCs), the choice of progestin component is not interchangeable due to significant pharmacodynamic differences in androgenic activity, thrombotic risk, and menstrual cycle control [1]. Norethindrone, a first-generation progestin, exhibits a distinct receptor binding profile and metabolic fate compared to second-generation (e.g., levonorgestrel) and fourth-generation (e.g., drospirenone) progestins, leading to quantifiable differences in clinical outcomes that are critical for both therapeutic selection and industrial sourcing decisions [2].

Quantitative Evidence Guide: Norethindrone and Ethinyl Estradiol vs. Comparator Progestins


Cycle Control: Levonorgestrel/EE vs. Norethindrone/EE in Low-Dose 20 µg EE Formulations

In a head-to-head randomized trial, the combination of 100 µg levonorgestrel (LNG)/20 µg ethinyl estradiol (EE) demonstrated superior cycle control compared to 1000 µg norethindrone acetate (NETA)/20 µg EE over four treatment cycles [1]. Specifically, the LNG/EE group achieved a consistently higher percentage of normal menstrual cycles and lower rates of intermenstrual bleeding and amenorrhea [1].

Oral Contraceptive Menstrual Cycle Control Bleeding Pattern

Deep Vein Thrombosis Risk: Norethindrone/EE vs. Drospirenone/EE

Analysis of the FDA Adverse Event Reporting System (FAERS) reveals a substantially higher reporting frequency of deep vein thrombosis (DVT) for drospirenone/EE (DRSP/EE) compared to norethindrone/EE (NET/EE) [1]. DVT was the 4th most commonly reported adverse event for DRSP/EE with 8,558 cases, but only the 17th most common for NET/EE with 298 cases [1].

Deep Vein Thrombosis Thrombotic Risk Pharmacovigilance

Androgenicity and Sex Hormone Binding Globulin Modulation: Norethindrone/EE vs. Levonorgestrel/EE

Low-dose norethindrone acetate (NETA)/EE formulations induce a significantly greater relative increase in sex hormone binding globulin (SHBG) compared to levonorgestrel (LNG)/EE formulations, despite comparable reductions in bioavailable testosterone [1]. This differential SHBG elevation is a key marker of the distinct androgenic profile of the progestin component.

Androgenicity Sex Hormone Binding Globulin Acne Vulgaris

Intra-Class Dose-Response on Bleeding Patterns: Norethindrone/EE Formulation Variants

Within the norethindrone/EE class, specific dose combinations exhibit distinct bleeding profiles. A randomized trial comparing three formulations (OC1: 50 µg EE/1.0 mg NET; OC2: 35 µg EE/1.0 mg NET; OC3: 35 µg EE/0.5 mg NET) found that the lower progestin dose (OC3) was associated with significantly higher intermenstrual bleeding rates and more intermenstrual bleeding days compared to the higher estrogen/higher progestin formulation (OC1) [1].

Breakthrough Bleeding Dose-Response Intermenstrual Bleeding

Strategic Procurement and Research Applications for Norethindrone and Ethinyl Estradiol


Contraceptive Formulation with a Favorable Thrombotic Risk Profile

For pharmaceutical developers or large-scale purchasers seeking a combined oral contraceptive with a comparatively lower signal for venous thromboembolism (VTE) risk, formulations containing norethindrone/ethinyl estradiol present a differentiated option. Pharmacovigilance data demonstrate a markedly lower reporting frequency of DVT for NET/EE compared to formulations containing drospirenone, with DVT ranking 17th versus 4th in adverse event frequency [4]. This evidence supports the selection of NET/EE as a comparator arm in clinical studies or as a baseline formulation in programs prioritizing minimized thrombotic liability.

Treatment of Androgen-Dependent Conditions (Acne Vulgaris) via SHBG Modulation

The distinct pharmacodynamic effect of NET/EE on sex hormone binding globulin (SHBG) makes it a preferred substrate for research and development in androgen-dependent dermatological conditions. Clinical evidence shows that NET/EE elicits a 2.2-fold greater relative increase in SHBG compared to LNG/EE [4], thereby reducing bioavailable testosterone and addressing the underlying pathophysiology of acne. This validated mechanism supports the procurement of NET/EE for clinical trials investigating acne vulgaris or hirsutism.

Optimized Cycle Control via Specific Dose Ratio Selection

Industrial formulators and clinical researchers aiming to minimize intermenstrual bleeding should select higher-dose norethindrone/EE combinations. Intra-class comparative data indicate that a 50 µg EE/1.0 mg NET formulation significantly reduces intermenstrual bleeding rates and days compared to lower-dose alternatives (e.g., 35 µg EE/0.5 mg NET) [4]. This evidence informs rational dose selection for new product development or for establishing comparator standards in bioequivalence and clinical performance studies.

Bioequivalence and Pharmacokinetic Reference Standard

The well-characterized pharmacokinetic profile of norethindrone and ethinyl estradiol, including its absolute bioavailability (64% for norethindrone, 43% for ethinyl estradiol) and extensive plasma protein binding (>95%), establishes this combination as a reliable reference standard for bioequivalence studies of generic formulations [4]. Its predictable absorption kinetics (Tmax 1-4 hours) and steady-state accumulation parameters provide a robust comparator for evaluating novel delivery systems or fixed-dose combination products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norethindrone and ethinyl estradiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.